molecular formula C12H19N3O B11794289 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol

1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol

Cat. No.: B11794289
M. Wt: 221.30 g/mol
InChI Key: ZBBLRKGXIQRDBK-UHFFFAOYSA-N
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Description

1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol is a heterocyclic compound that features a piperazine ring attached to a pyridine ring, with an ethanol group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated piperazine derivatives.

Comparison with Similar Compounds

Uniqueness: 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol is unique due to its specific structural features, such as the presence of both piperazine and pyridine rings, which contribute to its diverse biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

1-(5-methyl-6-piperazin-1-ylpyridin-3-yl)ethanol

InChI

InChI=1S/C12H19N3O/c1-9-7-11(10(2)16)8-14-12(9)15-5-3-13-4-6-15/h7-8,10,13,16H,3-6H2,1-2H3

InChI Key

ZBBLRKGXIQRDBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCNCC2)C(C)O

Origin of Product

United States

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